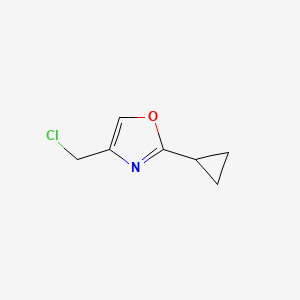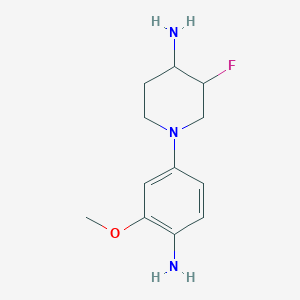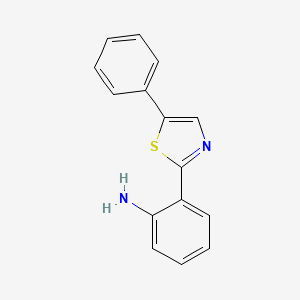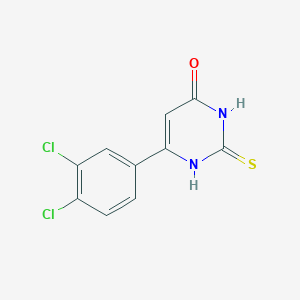
6-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
6-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 3,4-dichlorophenyl-thioxo-pyrimidin-2-one, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is slightly soluble in water and has a molecular weight of 300.45 g/mol. In the pharmaceutical industry, it is used to synthesize several important drugs such as anticonvulsants, antibiotics, and anti-inflammatories. It is also used in the synthesis of other compounds such as dyes, pigments, and pharmaceutical intermediates.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity 6-(3,4-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a versatile building block in the synthesis of various heterocyclic compounds. Research by Elian, Abdelhafiz, and Abdelreheim (2014) highlights its use in creating new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives with anticipated biological activities. These compounds were characterized through IR, 1H-NMR, and mass spectral studies, showcasing the chemical's utility in generating structures with potential pharmacological applications (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Antioxidant Potential Further research into compounds derived from this compound shows promising antimicrobial and antioxidant properties. Kumar et al. (2011) synthesized derivatives that displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, alongside notable antioxidant potential as assessed by the DPPH assay method. This suggests the chemical's derivatives could be explored for therapeutic applications in treating microbial infections and as potential antioxidants (Kumar, Sharma, Kumari, & Kalal, 2011).
Antitumor and Cytotoxic Activities The exploration of this compound derivatives extends to evaluating their antitumor and cytotoxic activities. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This research underscores the potential of these compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Propiedades
IUPAC Name |
6-(3,4-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRGXVBSPOSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC(=S)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)


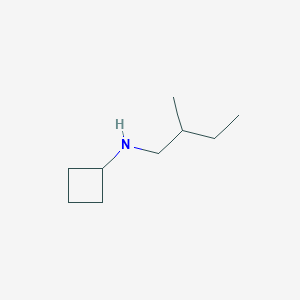
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)
